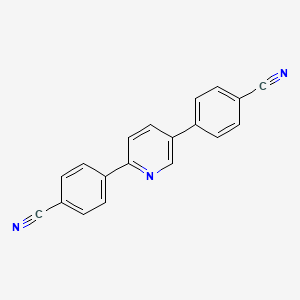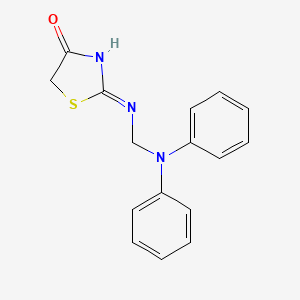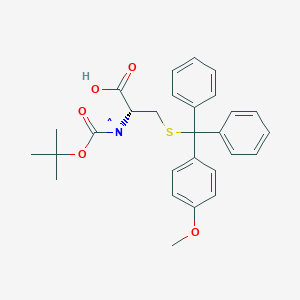
(R)-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Thioether Linkage: The thioether linkage is introduced by reacting the protected amino acid with a suitable thiol compound, such as 4-methoxyphenyl diphenylmethyl thiol, under conditions that promote thioether bond formation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Boc protection step and automated purification systems to streamline the process.
化学反応の分析
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Boc deprotection is typically carried out using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The free amino acid derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, ®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid serves as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites of the molecule.
Biology and Medicine
This compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its unique structure may interact with biological targets in novel ways, potentially leading to the discovery of new drugs.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its thioether linkage and protected amino group make it a versatile intermediate for various applications.
作用機序
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions.
類似化合物との比較
Similar Compounds
®-2-Amino-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid: Similar structure but lacks the Boc protecting group.
®-2-((tert-Butoxycarbonyl)amino)-3-(((4-hydroxyphenyl)diphenylmethyl)thio)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the Boc protecting group in ®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid provides unique reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
分子式 |
C28H30NO5S |
|---|---|
分子量 |
492.6 g/mol |
InChI |
InChI=1S/C28H30NO5S/c1-27(2,3)34-26(32)29-24(25(30)31)19-35-28(20-11-7-5-8-12-20,21-13-9-6-10-14-21)22-15-17-23(33-4)18-16-22/h5-18,24H,19H2,1-4H3,(H,30,31)/t24-/m0/s1 |
InChIキー |
YTQFNEUYTMBKOC-DEOSSOPVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[N][C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)[N]C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


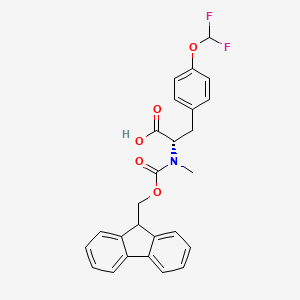
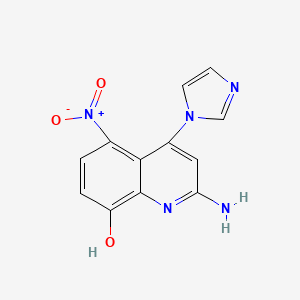
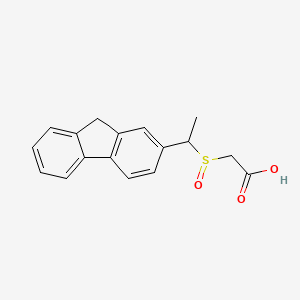

![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)

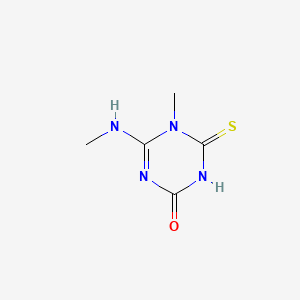
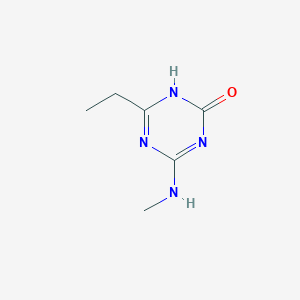
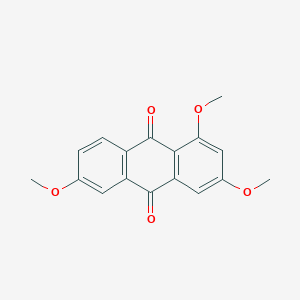
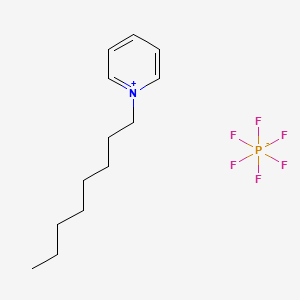
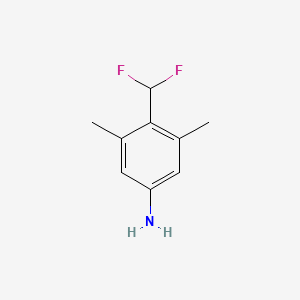
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
